![molecular formula C15H24OSi B15066738 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one CAS No. 154735-89-4](/img/structure/B15066738.png)
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a phenyl ring substituted with a methyl group and a trimethylsilylpropyl group, as well as an ethanone moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
The synthesis of 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl derivatives and trimethylsilylpropyl reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and tetrahydrofuran, while catalysts such as palladium or platinum may be used.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Análisis De Reacciones Químicas
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide.
Aplicaciones Científicas De Investigación
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development and biochemical studies.
Medicine: Research into the medicinal properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(trimethylsilyl)-3-propanol and 2-(trimethylsilyl)ethanol share the trimethylsilyl group but differ in their overall structure and properties.
Uniqueness: The presence of both a phenyl ring and an ethanone moiety in this compound distinguishes it from other trimethylsilyl-containing compounds.
Propiedades
Número CAS |
154735-89-4 |
|---|---|
Fórmula molecular |
C15H24OSi |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3 |
Clave InChI |
JZARWSLEXBHTDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




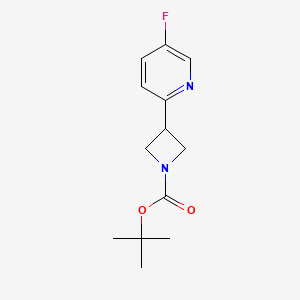

![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
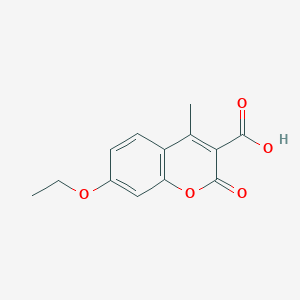
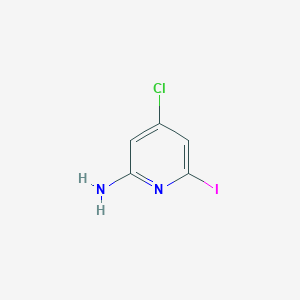
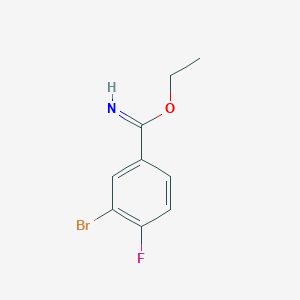
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)

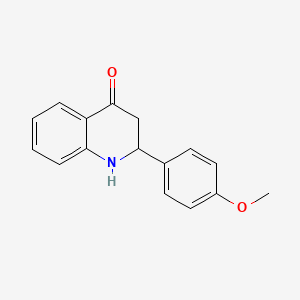
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
